3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA
Overview
Description
3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzotriazole core with methoxyphenyl, methyl, propoxybenzoyl, and thiourea groups, imparts it with distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylamine, 6-methylbenzotriazole, and 3-propoxybenzoyl chloride. The synthesis process may involve the following steps:
Formation of Benzotriazole Core: The initial step involves the formation of the benzotriazole core by reacting 4-methoxyphenylamine with 6-methylbenzotriazole under acidic conditions.
Introduction of Propoxybenzoyl Group: The benzotriazole intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the propoxybenzoyl group.
Formation of Thiourea Derivative: Finally, the compound is treated with thiourea under suitable conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Altering Cell Membranes: Affecting cell membrane integrity and function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with a benzotriazole core, lacking the additional functional groups.
4-Methoxyphenylbenzotriazole: Similar structure but without the propoxybenzoyl and thiourea groups.
6-Methylbenzotriazole: Contains the methyl group but lacks other substituents.
Uniqueness
3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(3-PROPOXYBENZOYL)THIOUREA is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzotriazole derivatives may not be suitable.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-4-12-33-20-7-5-6-17(14-20)24(31)27-25(34)26-21-15-23-22(13-16(21)2)28-30(29-23)18-8-10-19(32-3)11-9-18/h5-11,13-15H,4,12H2,1-3H3,(H2,26,27,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHMXBMCQLVQJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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